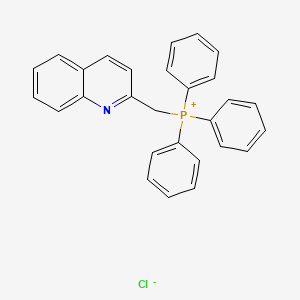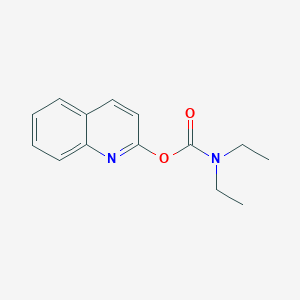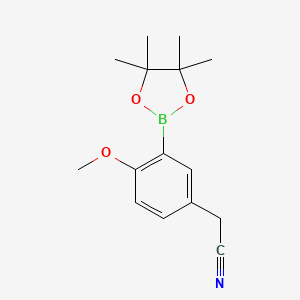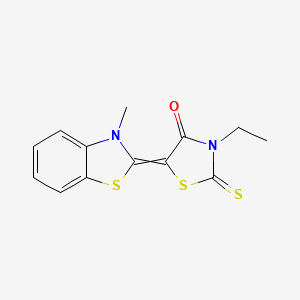![molecular formula C13H16N2O2 B8726423 N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/structure/B8726423.png)
N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide
概要
説明
N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide is a chemical compound known for its unique structure and properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide typically involves the reaction of acetic anhydride with aniline derivatives. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as lutidine and tetrafluoroborate .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure high purity and yield. The use of advanced techniques such as chromatography and recrystallization is common to purify the final product .
化学反応の分析
Types of Reactions: N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens or alkylating agents in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
科学的研究の応用
N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on cellular processes and as a tool for understanding biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including its effects on various biological targets.
Industry: Utilized in the production of pharmaceuticals, dyes, and other chemical products
作用機序
The mechanism of action of N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context of use .
類似化合物との比較
N-Phenylacetamide: Known for its analgesic and antipyretic properties.
N-ethylacetamide: Used in various industrial applications.
Comparison: N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Unlike N-Phenylacetamide, which is primarily used for its medicinal properties, this compound is more versatile and finds applications in multiple fields .
特性
分子式 |
C13H16N2O2 |
|---|---|
分子量 |
232.28 g/mol |
IUPAC名 |
N-[3-[3-(dimethylamino)prop-2-enoyl]phenyl]acetamide |
InChI |
InChI=1S/C13H16N2O2/c1-10(16)14-12-6-4-5-11(9-12)13(17)7-8-15(2)3/h4-9H,1-3H3,(H,14,16) |
InChIキー |
AIWCFDGABJPHDI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)C=CN(C)C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(cyclopentylamino)-2-(2,4-dimethoxyphenyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B8726364.png)


![7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B8726387.png)





![6-(1H-pyrrolo[2,3-b]pyridin-5-yl)-3H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B8726459.png)
